molecular formula C18H15N3S B2448090 1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile CAS No. 321998-34-9

1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B2448090
CAS No.: 321998-34-9
M. Wt: 305.4
InChI Key: WHFZLUKOOQAAMC-UHFFFAOYSA-N
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Description

1-Methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile ( 321998-34-9) is a chemical compound with the molecular formula C18H15N3S and a molecular weight of 305.40 . It is part of the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal and materials chemistry due to their diverse biological activities and physicochemical properties . Pyrazole derivatives, such as this carbonitrile, are frequently investigated as key scaffolds in the development of novel therapeutic agents; related structures have been studied for a range of pharmacological activities including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties . The core structure is characterized by a pyrazole ring substituted at the 1-position with a methyl group, at the 3-position with a phenyl ring, and at the 5-position with a (4-methylphenyl)sulfanyl group, while the 4-position is occupied by a carbonitrile functional group . This specific arrangement of substituents makes it a valuable intermediate for further chemical transformations and structure-activity relationship (SAR) studies. The compound is intended for research applications such as use as a building block in organic synthesis, a precursor for the development of more complex heterocyclic systems, or a candidate for biological screening in drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

1-methyl-5-(4-methylphenyl)sulfanyl-3-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S/c1-13-8-10-15(11-9-13)22-18-16(12-19)17(20-21(18)2)14-6-4-3-5-7-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFZLUKOOQAAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted to introduce the phenyl and methyl groups.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole intermediate with a suitable thiol, such as 4-methylbenzenethiol, under basic conditions.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a dehydration reaction of an amide or by using a cyanating agent like cyanogen bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Primary amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile has been investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cancer.

Anti-Cancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, preliminary cell-based assays demonstrated its efficacy against breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Metabolic Disorders

The compound has shown promise in the inhibition of enzymes related to metabolic syndrome disorders, such as type 2 diabetes and obesity. Its structural similarity to other known inhibitors suggests potential for further development as a therapeutic agent targeting 11β-hydroxysteroid dehydrogenase type 1, which is implicated in glucose metabolism and fat accumulation .

Material Science

Beyond medicinal applications, this pyrazole derivative is also being explored for its utility in material science. The unique electronic properties imparted by the sulfanyl group make it suitable for incorporation into organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies indicate that compounds with similar structures can enhance charge transport properties, which is critical for device efficiency .

Synthesis and Functionalization

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for the development of more efficient routes that minimize waste and improve overall sustainability in chemical production .

Case Study 1: Anti-Cancer Efficacy

In a study published in Molecules, researchers evaluated the anti-proliferative effects of various pyrazole derivatives, including this compound, against a panel of cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, with further investigations needed to elucidate the specific molecular pathways involved .

Case Study 2: Metabolic Syndrome Treatment

A patent application detailed the use of pyrazole derivatives in treating metabolic syndrome by inhibiting key enzymes involved in glucose metabolism. The application highlighted the potential of compounds like this compound as lead compounds for drug development aimed at addressing obesity-related disorders .

Mechanism of Action

The mechanism of action of 1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfanyl group can interact with thiol groups in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile:

    5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazole-4-carbonitrile: Lacks the methyl group on the pyrazole ring, which may affect its binding affinity and specificity in biological systems.

Uniqueness

1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both the sulfanyl and carbonitrile groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research.

Biological Activity

1-Methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 321998-34-9) is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Formula : C25H23N3O2S
Molecular Weight : 429.53 g/mol
Boiling Point : 587.6 ± 50.0 °C (predicted)
Density : 1.20 ± 0.1 g/cm³ (predicted)
pKa : 13.19 ± 0.70 (predicted)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including our compound of interest. In vitro evaluations have shown significant activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : It effectively inhibited biofilm formation, which is crucial for combating chronic infections .

Anticancer Properties

Pyrazole derivatives are increasingly recognized for their anticancer properties. For instance:

  • Cell Line Studies : The compound demonstrated antiproliferative effects in cancer cell lines such as HCT116 and OVCAR-8, with IC50 values of 7.76 µM and 9.76 µM, respectively .
  • Mechanism of Action : The compound's structure allows it to interact with ATP-binding sites in kinases, potentially disrupting cancer cell proliferation pathways .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, pyrazole derivatives have shown promise in reducing inflammation:

  • Inhibition of Pro-inflammatory Cytokines : Studies indicate that compounds similar to our target can downregulate cytokines involved in inflammatory responses, suggesting a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features:

Substituent Effect on Activity
Methyl group on phenylEnhances lipophilicity and potency
Sulfanyl groupContributes to antimicrobial activity
Carbonitrile moietyImparts stability and bioactivity

Case Studies

  • In Vivo Studies on Antitumor Activity :
    • A study investigated the effects of the compound in a rat model, revealing a significant reduction in tumor growth by approximately 42% when administered at a dose of 10 mg/kg .
  • Evaluation of Antimicrobial Efficacy :
    • A comparative study assessed various pyrazole derivatives, finding that the compound exhibited superior antimicrobial properties compared to other tested derivatives .

Q & A

Q. What synthetic strategies are employed for the preparation of 1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives are often prepared by reacting amino-functionalized precursors with electrophiles such as acid chlorides or anhydrides (e.g., phenyl dithiocarbamates) under controlled conditions . Key steps include cyclization of intermediates and functionalization of the pyrazole core. Reaction optimization may involve adjusting solvent polarity (e.g., methylene chloride) and temperature (e.g., 50°C for triazenylpyrazole precursors) to enhance yield and purity .

Q. How is the compound characterized using spectroscopic and analytical methods?

Structural confirmation relies on ¹H/¹³C NMR , IR , and mass spectrometry . For instance:

  • ¹H NMR (400 MHz, CDCl₃) resolves aromatic protons (δ 7.20–7.54 ppm) and methyl groups (δ 2.38 ppm) .
  • IR identifies functional groups (e.g., C≡N stretch at ~2230 cm⁻¹ and S–C aromatic vibrations at ~690 cm⁻¹) .
  • Elemental analysis ensures purity (>95%) .

Q. What purification techniques are effective for isolating the compound?

Flash chromatography (silica gel, cyclohexane/ethyl acetate gradients) achieves >88% purity . Dry-loading with Celite is recommended for high-polarity intermediates. Recrystallization from ethanol or dichloromethane may refine crystalline products .

Advanced Research Questions

Q. How does crystallographic analysis elucidate molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction reveals planar pyrazole rings and sulfanyl group orientation , with intermolecular hydrogen bonds (e.g., C–H···N/O) stabilizing the lattice . For example, the title compound’s packing in monoclinic P2₁/c space group (β = 91.1°, Z = 4) shows 2D arrays via π-π stacking and S···S van der Waals interactions .

Q. How can structural modifications influence bioactivity?

Substitution at the 5-position (e.g., sulfanyl vs. sulfonyl groups) modulates pharmacological properties. Analogs with electron-withdrawing groups (e.g., –CF₃) exhibit enhanced analgesic activity due to increased receptor binding affinity . Quantitative structure-activity relationship (QSAR) models correlate logP values with anti-inflammatory efficacy .

Q. What methodologies resolve contradictions in spectral or bioactivity data?

  • DSC/TGA identifies polymorphic forms affecting melting points (e.g., mp 80–82°C vs. 212–213°C for carboxylate derivatives) .
  • Docking studies explain divergent bioactivity: For example, 3-azido derivatives show reduced ulcerogenicity compared to ester analogs due to steric hindrance at COX-2 active sites .

Q. How are reaction intermediates monitored for regioselectivity?

TLC (cyclohexane/ethyl acetate 2:1) tracks azide formation, while HPLC-MS detects byproducts (e.g., triazenyl adducts at m/z 238) . Isotopic labeling (e.g., ¹⁵N) can validate reaction pathways .

Methodological Considerations

  • Spectral Discrepancies : Compare experimental IR/NMR data with computational predictions (e.g., DFT/B3LYP) to identify tautomeric forms or solvent effects .
  • Crystallography : Use Olex2 or SHELX for refinement; anisotropic displacement parameters clarify thermal motion .
  • Bioassays : Employ Carrageenan-induced edema (anti-inflammatory) and acetic acid writhing (analgesic) models with positive controls (e.g., indomethacin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
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1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile

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